

# Discovery and development timeline of Resmetirom

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Discovery and Development of **Resmetirom** 

# **Executive Summary**

Resmetirom (formerly MGL-3196, brand name Rezdiffra<sup>TM</sup>) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. Its development by Madrigal Pharmaceuticals marks a pivotal moment in hepatology, culminating in the first U.S. Food and Drug Administration (FDA) approval for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH), now also known as metabolic dysfunction-associated steatohepatitis (MASH), with moderate to advanced liver fibrosis.[1][2][3] This guide provides a comprehensive technical overview of Resmetirom's journey from preclinical discovery through its robust clinical development program and eventual regulatory approval, intended for researchers, scientists, and drug development professionals.

## Introduction to NASH and the Therapeutic Rationale

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can lead to significant liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma and cardiovascular events.[4][5] Impaired thyroid hormone activity in the liver, specifically reduced THR-β signaling, is a key feature of NASH, leading to decreased fatty acid oxidation and mitochondrial dysfunction. **Resmetirom** was designed to selectively target and activate hepatic THR-β, thereby addressing the underlying metabolic drivers of NASH while avoiding the



adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart and bone.

### **Mechanism of Action**

**Resmetirom**'s primary mechanism is its selective agonism of the thyroid hormone receptorbeta (THR- $\beta$ ), which is the predominant form of the receptor in the liver. This selectivity is crucial; **Resmetirom** is approximately 28 times more selective for THR- $\beta$  over THR- $\alpha$ , minimizing off-target effects. Upon binding, the **Resmetirom**-receptor complex translocates to the nucleus and modulates the transcription of genes central to lipid metabolism.

Key downstream effects include:

- Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, enhancing the breakdown of fatty acids in the liver.
- Suppression of Lipogenesis: Downregulation of lipogenic genes like SREBP-1c, reducing the synthesis of triglycerides and cholesterol.
- Enhanced Cholesterol Metabolism: Increased expression of enzymes involved in the conversion of cholesterol to bile acids, promoting lipid clearance.
- Improved Mitochondrial Function: Promotion of mitochondrial biogenesis and mitophagy (removal of unhealthy mitochondria), increasing the liver's capacity to metabolize fatty acids.

By reducing the burden of lipotoxic lipids, **Resmetirom** indirectly suppresses the inflammatory and fibrogenic pathways that drive NASH progression.





Click to download full resolution via product page

**Resmetirom**'s selective activation of hepatic THR- $\beta$ .

## **Preclinical and Clinical Development Timeline**

The development of **Resmetirom** involved a comprehensive program of 18 clinical studies, including twelve Phase 1, two Phase 2, and four Phase 3 trials, leading up to its New Drug Application (NDA).

### **Preclinical Studies**

Preclinical research in animal models of NASH demonstrated that MGL-3196 effectively reduced hepatic triglycerides, steatosis, inflammation, and fibrosis markers. In obese mice with diet-induced NASH, treatment significantly lowered liver mass, hepatic steatosis, and plasma alanine aminotransferase (ALT) levels. These promising results provided a strong basis for advancing the compound into human trials.

### **Phase 1 Clinical Trials**

First-in-human, randomized, double-blind, placebo-controlled studies were conducted to assess the safety, tolerability, and pharmacokinetics of **Resmetirom** in healthy volunteers. A subsequent multiple-dose study in healthy participants with mildly elevated LDL cholesterol



(>110 mg/dL) showed that **Resmetirom** was well-tolerated and resulted in significant dose-dependent reductions in atherogenic lipids, including up to a 30% reduction in LDL-C and a 60% reduction in triglycerides, without impacting the central thyroid axis (TSH or free T3 levels).

## Phase 2 Clinical Trial (NCT02912260)

A pivotal 36-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study provided the first proof-of-concept for **Resmetirom** in patients with biopsy-confirmed NASH (fibrosis stages 1-3). The primary endpoint was the relative change in hepatic fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) at week 12. The study demonstrated a statistically significant reduction in liver fat with **Resmetirom** treatment compared to placebo, an effect that was sustained through week 36. Importantly, this reduction in hepatic fat was strongly associated with the resolution of NASH on liver biopsy at 36 weeks.

| Phase 2 Efficacy<br>Outcome<br>(NCT02912260)                   | Resmetirom (80 mg) | Placebo | p-value |
|----------------------------------------------------------------|--------------------|---------|---------|
| Relative Reduction in<br>Hepatic Fat (MRI-<br>PDFF) at Week 12 | -32.9%             | -10.4%  | <0.0001 |
| Relative Reduction in<br>Hepatic Fat (MRI-<br>PDFF) at Week 36 | -37.3%             | -8.5%   | <0.0001 |
| NASH Resolution (No<br>Worsening of Fibrosis)<br>at Week 36    | 24.7%              | 6.5%    | 0.024   |

### **Phase 3 Program: MAESTRO Trials**

The MAESTRO (MAESTRO-NASH and MAESTRO-NAFLD-1) Phase 3 program was designed to provide a robust assessment of **Resmetirom**'s efficacy and safety.

 MAESTRO-NAFLD-1 (NCT04197479): This 52-week study in over 1,200 patients with presumed NASH was primarily designed to evaluate safety and tolerability, providing a large



safety database for regulatory submission. **Resmetirom** was found to be safe and well-tolerated while significantly reducing liver fat and atherogenic lipids.

 MAESTRO-NASH (NCT03900429): This ongoing, pivotal 54-month Phase 3 study enrolled 1,759 patients with biopsy-confirmed NASH and moderate to advanced fibrosis (stages F2 or F3). The 52-week biopsy results from this trial formed the primary basis for accelerated approval.

# Key Experimental Protocol: MAESTRO-NASH Trial Design

The MAESTRO-NASH trial is a landmark study in the field of NASH. Its design was critical for demonstrating the clinical efficacy of **Resmetirom**.

- Objective: To evaluate the efficacy and safety of Resmetirom in adults with biopsyconfirmed NASH and fibrosis stage F1B, F2, or F3.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Adults with liver biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.
- Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral
   Resmetirom 80 mg, Resmetirom 100 mg, or placebo.
- Primary Endpoints (at 52 Weeks): The trial had two independent primary endpoints, consistent with FDA guidance for predicting clinical benefit.
  - NASH Resolution: Defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in NAS by ≥2 points, with no worsening of fibrosis.
  - Fibrosis Improvement: A reduction in fibrosis by at least one stage with no worsening of the NAFLD activity score.
- Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.





Click to download full resolution via product page

Simplified workflow of the pivotal MAESTRO-NASH Phase 3 trial.





### **MAESTRO-NASH Efficacy and Safety Results**

**Resmetirom** successfully achieved both primary endpoints at both the 80 mg and 100 mg doses, demonstrating superiority over placebo.

| MAESTRO-NASH Primary Efficacy Endpoints at 52 Weeks             | Resmetirom 80 mg | Resmetirom 100 mg | Placebo           |
|-----------------------------------------------------------------|------------------|-------------------|-------------------|
| NASH Resolution with<br>No Worsening of<br>Fibrosis             | 25.9% (p<0.001)  | 29.9% (p<0.001)   | 9.7%              |
| Fibrosis Improvement<br>by ≥1 Stage with No<br>Worsening of NAS | 24.2% (p<0.001)  | 25.9% (p<0.001)   | 14.2%             |
|                                                                 |                  |                   |                   |
| MAESTRO-NASH<br>Key Secondary &<br>Safety Outcomes              | Resmetirom 80 mg | Resmetirom 100 mg | Placebo           |
| % Change in LDL-C at<br>Week 24                                 | -13.6% (p<0.001) | -16.3% (p<0.001)  | +0.1%             |
| Most Common<br>Adverse Events                                   | Diarrhea, Nausea | Diarrhea, Nausea  | (Lower incidence) |
| Serious Adverse<br>Events (SAEs)                                | 10.9%            | 12.7%             | 11.5%             |

The safety profile was favorable, with the incidence of serious adverse events being similar across all treatment arms. The most common adverse reactions were transient, mild-to-moderate diarrhea and nausea at the beginning of therapy.

# **Regulatory Journey and Approval**



- July 17, 2023: Madrigal completed the rolling submission of its New Drug Application (NDA) to the FDA, seeking accelerated approval.
- September 13, 2023: The FDA accepted the NDA, granted it Priority Review, and set a Prescription Drug User Fee Act (PDUFA) target action date.
- March 14, 2024: The FDA granted accelerated approval to Resmetirom (Rezdiffra) for the treatment of adults with noncirrhotic NASH with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis), to be used in conjunction with diet and exercise.

This landmark approval was granted based on the improvement of NASH and fibrosis demonstrated in the MAESTRO-NASH trial. Continued approval may be contingent upon the verification of clinical benefit in the ongoing confirmatory outcomes portion of the trial.

### Conclusion

The discovery and development of **Resmetirom** represent a triumph of targeted therapeutic design based on a deep understanding of disease pathophysiology. From its selective mechanism of action to the robust and positive data from the comprehensive MAESTRO Phase 3 program, **Resmetirom** has established a new standard of care. As the first and only approved therapy for NASH with significant fibrosis, it offers a foundational treatment for a patient population that previously had no options beyond lifestyle management. The ongoing outcomes study will be critical in confirming its long-term clinical benefit and solidifying its role in transforming the management of this widespread and serious liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drugs.com [drugs.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Resmetirom: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR
  Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic
  Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- To cite this document: BenchChem. [Discovery and development timeline of Resmetirom]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680538#discovery-and-development-timeline-of-resmetirom]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com